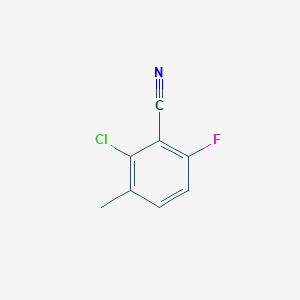

2-Chloro-6-fluoro-3-methylbenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLLSLUQSGFENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590633 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-98-7, 4209-54-5 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-6-fluoro-3-methylbenzonitrile

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 2-Chloro-6-fluoro-3-methylbenzonitrile is a halogenated aromatic nitrile that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the practical applications of this versatile chemical intermediate, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Benzonitrile derivatives, in turn, are valuable precursors in the synthesis of a wide array of bioactive compounds. 2-Chloro-6-fluoro-3-methylbenzonitrile emerges as a key building block, offering a unique combination of electronic and steric properties that make it an attractive starting material for the synthesis of novel therapeutic agents and crop protection agents.[1] The nitrile group is generally robust and not readily metabolized, often passing through biological systems unchanged.[2] This guide aims to provide a detailed technical resource on the molecular characteristics and utility of this important chemical entity.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-6-fluoro-3-methylbenzonitrile is characterized by a benzene ring substituted with a chloro, a fluoro, a methyl, and a nitrile group. The specific arrangement of these substituents dictates its reactivity and potential applications.

2.1. Chemical Identifiers and Structure

-

IUPAC Name: 2-chloro-6-fluoro-3-methylbenzonitrile

-

CAS Number: 946994-32-5[3]

-

Molecular Formula: C₈H₅ClFN[3]

-

Molecular Weight: 169.58 g/mol

-

SMILES: Cc1cc(F)c(C#N)c(Cl)c1

-

InChI: InChI=1S/C8H5ClFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3[3]

2.2. Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 44 - 48 °C | [5] |

| Boiling Point | Not explicitly available, though related compounds have boiling points around 143-156°C.[6][7] | N/A |

| Solubility | Low water solubility.[4] | [4] |

| XlogP (predicted) | 2.7 | [3] |

Synthesis and Manufacturing

The synthesis of substituted benzonitriles can be achieved through various routes. A common approach involves the transformation of a corresponding aniline or the nucleophilic substitution of a halogenated precursor.

3.1. Representative Synthetic Pathway

A plausible synthetic route to 2-Chloro-6-fluoro-3-methylbenzonitrile can be conceptualized starting from a substituted toluene derivative. The following diagram illustrates a generalized workflow.

Caption: A generalized synthetic workflow for 2-Chloro-6-fluoro-3-methylbenzonitrile.

This pathway involves the diazotization of an amino group, followed by a Sandmeyer reaction to introduce the nitrile functionality. The specific starting material and reaction conditions would be optimized for yield and purity. Alternative methods, such as those involving ammoxidation of methylaromatics, have also been described for the synthesis of related benzonitriles.[8]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 2-Chloro-6-fluoro-3-methylbenzonitrile rely on a combination of spectroscopic techniques.

4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a related compound, 2-chloro-6-methylbenzonitrile, has been recorded, and by analogy, the spectrum of 2-Chloro-6-fluoro-3-methylbenzonitrile is expected to exhibit characteristic absorption bands.[9]

-

Nitrile (C≡N) stretch: A sharp, intense band is anticipated in the region of 2220-2240 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch (from the methyl group): Bands just below 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-F stretches: These will appear in the fingerprint region (below 1400 cm⁻¹).

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the substitution pattern of the benzene ring.

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitrile groups.

-

¹³C NMR: The spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the nitrile carbon (typically in the range of 110-125 ppm) and the carbons attached to the halogens.

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

4.3. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 169.00946 Da.[3] The fragmentation pattern would likely involve the loss of the nitrile group or the halogen substituents.

Applications in Research and Drug Development

2-Chloro-6-fluoro-3-methylbenzonitrile is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[5] Its utility spans both the pharmaceutical and agrochemical sectors.

5.1. As a Building Block in Pharmaceutical Synthesis

The unique substitution pattern of this molecule provides multiple reaction sites for further chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities. For instance, related fluorinated benzonitriles are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1]

Caption: The role of 2-Chloro-6-fluoro-3-methylbenzonitrile in the drug discovery pipeline.

5.2. In Agrochemical Development

Similar to its role in pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides. The presence of halogens can enhance the efficacy and selectivity of the final product.

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount.

6.1. Hazard Identification

Based on data for similar compounds, 2-Chloro-6-fluoro-3-methylbenzonitrile may be harmful if swallowed, toxic in contact with skin, and cause skin and serious eye irritation.[4][10] It may also be harmful if inhaled.[4]

6.2. Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]

Conclusion

2-Chloro-6-fluoro-3-methylbenzonitrile is a strategically important chemical intermediate with a unique molecular structure that lends itself to a variety of synthetic transformations. Its utility in the development of new pharmaceuticals and agrochemicals is significant, driven by the advantageous properties conferred by its halogen and nitrile functionalities. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working in these fields.

References

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-6-fluoro-3-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-6-fluoro-benzonitrile. Retrieved from [Link]

-

National Institutes of Health. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

ResearchGate. (n.d.). Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-chloro-6-fluoro-3-methylbenzonitrile (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: IR Spectroscopy Profiling of 2-Chloro-6-fluoro-3-methylbenzonitrile

[1][2]

Executive Summary & Structural Context

Compound: 2-Chloro-6-fluoro-3-methylbenzonitrile (CAS: 668-45-1 / Analogous derivatives) Molecular Formula: C₈H₅ClFN Physical State: Crystalline Solid (Melting Point: ~44–48 °C)[1][2]

This molecule presents a unique spectroscopic challenge due to its tetrasubstituted benzene ring .[1][2] The interplay between the electron-withdrawing halogen atoms (Cl, F) and the electron-donating methyl group creates a distinct electronic environment for the nitrile (–C≡N) moiety.[1] Accurate IR profiling is critical for distinguishing this regioisomer from potential synthetic byproducts (e.g., 2-chloro-3-fluoro isomers).[1][2]

Core Vibrational Theory

The spectrum is defined by three dominant electronic effects:

-

The Ortho-Effect: The nitrile group is flanked by Chlorine (C2) and Fluorine (C6).[1][2] This steric crowding and electronegative repulsion typically shift the C≡N stretch to higher wavenumbers compared to unsubstituted benzonitrile.[1][2]

-

Inductive Withdrawal: The Fluorine atom (C6) exerts a strong inductive effect (-I), stiffening the ring bonds and intensifying vibrational modes in the fingerprint region.[1][2]

-

Symmetry Breaking: The 1,2,3,6-substitution pattern leaves two adjacent protons at C4 and C5, creating a specific out-of-plane (OOP) bending signature essential for structural validation.

Experimental Protocol: Data Acquisition

To ensure high-fidelity spectral data, the following protocol distinguishes between qualitative identification and quantitative assay.

A. Sample Preparation (Solid State)

Given the compound's melting point (~45 °C), care must be taken to avoid melting during grinding.[1][2]

| Method | Application | Protocol Details |

| ATR (Attenuated Total Reflectance) | Routine ID (Recommended) | Crystal: Diamond or ZnSe (Single bounce).Pressure: Apply moderate pressure using a flat-tip clamp.[1][2] Caution: High pressure may locally melt the crystal lattice due to low MP.Resolution: 4 cm⁻¹.[2] Scans: 32. |

| KBr Pellet | Structural Elucidation | Ratio: 1:100 (Sample:KBr).Grinding: Gentle pulverization in an agate mortar.[1][2] Avoid vigorous mechanical milling which generates heat.Press: 8 tons for 2 minutes (evacuated die). |

B. Instrument Parameters

-

Detector: DTGS (Deuterated Triglycine Sulfate) for general linearity; MCT (Mercury Cadmium Telluride) for high-sensitivity trace analysis.[1][2]

-

Apodization: Blackman-Harris 3-Term (optimizes peak shape for complex fingerprint regions).[2]

-

Background: Fresh background collected every 30 minutes to account for atmospheric CO₂ (2350 cm⁻¹) and H₂O fluctuations.[1][2]

Spectral Interpretation Guide

The following table summarizes the theoretical and expected empirical band assignments based on analog analysis of 2,6-disubstituted benzonitriles.

Key Diagnostic Bands[2][3][4][5][6]

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Nitrile (–C≡N) | Stretching | 2230 – 2250 | Medium/Strong | Shifted +10–20 cm⁻¹ vs. benzonitrile (2223 cm⁻¹) due to the ortho-halogen effect (dipole coupling and steric strain).[1][2] |

| Aromatic Ring | C–H Stretch | 3050 – 3100 | Weak | Characteristic of unsaturated C(sp²)–H bonds.[2] |

| Methyl Group | C–H Stretch | 2920 – 2980 | Weak/Medium | Asymmetric and symmetric C(sp³)–H stretching.[2] |

| Aromatic Skeletal | C=C Ring Stretch | 1580 – 1600 | Strong | Enhanced intensity due to the polarity introduced by the C-F bond. |

| Aryl Fluoride | C–F Stretch | 1200 – 1250 | Very Strong | The most intense band in the fingerprint region. Often broad due to coupling with ring vibrations.[2] |

| Aryl Chloride | C–Cl Stretch | 700 – 750 | Medium | Lower frequency vibrations, often appearing as a doublet or shoulder.[2] |

| Substitution Pattern | OOP Bending | 800 – 840 | Strong | Critical ID Marker: Represents two adjacent aromatic protons (H4 and H5).[2] Confirms 1,2,3,6-substitution. |

Visualization: Logic Tree for Identification

This diagram outlines the decision logic for validating the identity of 2-Chloro-6-fluoro-3-methylbenzonitrile using IR data.

Caption: Logical workflow for the stepwise spectroscopic validation of the target molecule.

Method Development: Differentiating Impurities

In a synthesis context, the most common impurities are regioisomers where the halogens or methyl groups are misplaced.[1][2]

-

Differentiation from 2-Chloro-6-methylbenzonitrile (No Fluorine):

-

Differentiation from Isomers with Isolated Protons (e.g., 1,3,5-substitution):

Quantitative Analysis (Limit of Detection)

For cleaning validation or impurity quantification:

References

-

Sigma-Aldrich. 2-Fluoro-6-(trifluoromethyl)benzonitrile Product Analysis & Properties.Link[1]

-

Sudha, S. et al. (2011).[1][2] Vibrational spectroscopic studies of substituted benzonitriles. Journal of Molecular Structure.[1][2] Link

-

NIST Chemistry WebBook. Infrared Spectra of Polysubstituted Benzenes.Link[1]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard reference for C-F and OOP assignments).

-

PubChem. Compound Summary: 2-Chloro-6-fluorobenzonitrile (Analog).[1][2]Link[1]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methylbenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methylbenzonitrile, a halogenated benzonitrile derivative, represents a class of compounds with significant potential in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a nitrile group, a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, imparts specific physicochemical properties that influence its reactivity, bioavailability, and formulation characteristics. A critical parameter in the early-stage development of any new chemical entity is its solubility in various solvent systems. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 2-chloro-6-fluoro-3-methylbenzonitrile in organic solvents.

While specific experimental solubility data for 2-chloro-6-fluoro-3-methylbenzonitrile is not extensively available in public literature, this guide will empower researchers to:

-

Understand the theoretical drivers of solubility for this compound.

-

Rationally select appropriate organic solvents for solubility determination.

-

Implement a robust experimental protocol for accurate solubility measurement.

-

Develop a validated analytical method for quantitative analysis.

-

Interpret the obtained solubility data in the context of drug development and chemical synthesis.

Physicochemical Properties of 2-Chloro-6-fluoro-3-methylbenzonitrile:

| Property | Value | Source |

| CAS Number | 886500-98-7 | [1] |

| Molecular Formula | C₈H₅ClFN | [1] |

| Molecular Weight | 169.58 g/mol | [1] |

Theoretical Framework for Solubility

The dissolution of a crystalline solute, such as 2-chloro-6-fluoro-3-methylbenzonitrile, into a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative starting point for predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

The overall Gibbs free energy of dissolution (ΔG_sol) determines the spontaneity of the process and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process. The enthalpy term (ΔH_sol) represents the energy required to break the solute's crystal lattice and the solvent-solvent interactions, balanced by the energy released from the formation of solute-solvent interactions. The entropy term (ΔS_sol) generally favors dissolution as the system moves to a more disordered state.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter (δ) into three components representing different types of intermolecular interactions: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[2][3][4] The total Hansen solubility parameter is given by:

δ²_total = δ²_d + δ²_p + δ²_h

The principle behind HSP is that solutes will have a higher affinity for solvents with similar HSP values. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for 2-chloro-6-fluoro-3-methylbenzonitrile are not published, they can be estimated using group contribution methods. However, for practical purposes, selecting a diverse range of solvents with varying HSPs is a robust strategy for experimental solubility determination.

Table of Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰.⁵):

| Solvent | δd | δp | δh |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Predictive Models for Solubility

In the absence of experimental data, several computational models can be employed to estimate the solubility of organic compounds.

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, surface area, dipole moment) with experimental solubility data to build a predictive equation.[1][5][6]

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[7][8][9][10]

-

General Solubility Equation (GSE): Developed by Yalkowsky and others, the GSE provides a simple method to estimate the aqueous solubility of a non-electrolyte based on its melting point (MP) and octanol-water partition coefficient (logP).[11][12][13][14][15] The basic equation is: log S = 0.5 - 0.01(MP - 25) - logP

While these models can provide valuable initial estimates, they are not a substitute for experimental determination, especially for novel compounds.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[16][17][18][19] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Experimental Workflow

Figure 1: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

-

2-Chloro-6-fluoro-3-methylbenzonitrile (as a solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

2. Procedure:

-

Preparation of Slurries: Add an excess amount of 2-chloro-6-fluoro-3-methylbenzonitrile to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for standard solubility or 37 °C for physiological relevance). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound is no longer increasing, indicating that equilibrium has been achieved.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-chloro-6-fluoro-3-methylbenzonitrile.

HPLC Method Development and Validation

A robust and validated HPLC method is essential for the accurate quantification of 2-chloro-6-fluoro-3-methylbenzonitrile in the solubility samples.

HPLC Method Development Workflow

Figure 2: Workflow for HPLC method development and validation.

Detailed Protocol: HPLC Method Development and Validation

1. Initial Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point for a molecule like 2-chloro-6-fluoro-3-methylbenzonitrile.

-

Mobile Phase Selection: A mixture of acetonitrile and water or methanol and water is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

-

Detection: Determine the wavelength of maximum absorbance (λ_max) of 2-chloro-6-fluoro-3-methylbenzonitrile using a UV-Vis spectrophotometer or a diode array detector on the HPLC.

-

Optimization: Perform initial runs to optimize the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time.

2. Method Validation (as per ICH Q2(R1) Guidelines): [20][21][22][23][24]

-

Specificity: Demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components).

-

Linearity: Prepare a series of standard solutions of 2-chloro-6-fluoro-3-methylbenzonitrile at different concentrations and inject them into the HPLC. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.

-

Accuracy: Determine the closeness of the measured value to the true value. This can be assessed by spiking a blank solvent matrix with a known amount of the analyte at different concentration levels and calculating the percent recovery.

-

Precision:

-

Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day and with the same instrument.

-

Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments. The precision is typically expressed as the relative standard deviation (RSD).

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

-

Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table for Reporting Solubility Data:

| Solvent | Hansen Parameters (δd, δp, δh) in MPa⁰.⁵ | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Solvent 1 | [Values] | [Value] | [Value] | [Value] |

| Solvent 2 | [Values] | [Value] | [Value] | [Value] |

| Solvent 3 | [Values] | [Value] | [Value] | [Value] |

| ... | ... | ... | ... | ... |

Interpretation of Results:

The solubility data will provide valuable insights into the behavior of 2-chloro-6-fluoro-3-methylbenzonitrile in different chemical environments.

-

For Drug Development: High solubility in a range of solvents can be advantageous for formulation development, allowing for the preparation of solutions for preclinical studies and potentially enabling the development of liquid dosage forms. Poor solubility may necessitate the use of solubilization techniques such as co-solvents, surfactants, or the formation of salts or co-crystals.

-

For Chemical Synthesis: Knowledge of solubility is crucial for reaction setup, purification (e.g., crystallization), and product isolation. Choosing a solvent in which the starting materials are soluble but the product is sparingly soluble can facilitate purification by precipitation.

By correlating the experimental solubility data with the Hansen Solubility Parameters of the solvents, a solubility sphere for 2-chloro-6-fluoro-3-methylbenzonitrile can be estimated. This can then be used to predict its solubility in other solvents or solvent blends, further guiding formulation and process development.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-chloro-6-fluoro-3-methylbenzonitrile in organic solvents. By combining a strong theoretical understanding of solubility principles with robust and validated experimental methodologies, researchers can generate high-quality, reliable solubility data. This information is critical for making informed decisions throughout the research and development process, from early-stage discovery to formulation and process chemistry. The protocols outlined herein are designed to be self-validating, ensuring the integrity and trustworthiness of the generated data.

References

Sources

- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. HSP for Beginners | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scm.com [scm.com]

- 9. zenodo.org [zenodo.org]

- 10. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. enamine.net [enamine.net]

- 19. researchgate.net [researchgate.net]

- 20. ema.europa.eu [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 23. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 24. actascientific.com [actascientific.com]

A Senior Scientist's Guide to the Material Safety of 2-Chloro-6-fluoro-3-methylbenzonitrile: A Framework for Risk Assessment of Novel Chemical Entities

For the researcher, scientist, or drug development professional, the introduction of a novel or sparsely documented chemical entity into a workflow represents a critical control point. Such is the case with 2-Chloro-6-fluoro-3-methylbenzonitrile, a substituted benzonitrile with potential applications as a building block in pharmaceutical and agrochemical synthesis. A diligent review of publicly available safety data reveals a critical gap: no specific Material Safety Data Sheet (MSDS) or comprehensive toxicological profile exists for this exact structure.

This guide, therefore, deviates from a standard MSDS summary. Instead, it provides a robust framework for how a laboratory professional should approach the safety and handling of such a compound. We will employ a methodology of risk assessment by analogy, leveraging data from structurally related compounds to formulate a conservative and scientifically grounded handling protocol. This document serves not as a replacement for a manufacturer-supplied MSDS, but as a necessary preliminary risk assessment to ensure laboratory safety when navigating uncharted chemical territory.

Section 1: Compound Identification and Analysis of Analogs

The first step in any safety protocol is unambiguous identification of the material. For 2-Chloro-6-fluoro-3-methylbenzonitrile, key identifiers would be its CAS Number, molecular formula, and structure. In the absence of a dedicated CAS number in the available literature, we must rely on its systematic name and structure.

The core of our analysis rests on understanding the contributions of its constituent parts: the benzonitrile core, and the chloro, fluoro, and methyl substituents. By examining the safety profiles of closely related analogs, we can infer a potential hazard profile.

| Table 1: Physicochemical Properties of Structural Analogs | |||||

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Difference |

| 2-Chloro-6-fluorobenzonitrile[1] | 668-45-1 | C₇H₃ClFN | 155.55 | Not specified | Lacks 3-methyl group |

| 2-Fluoro-6-methylbenzonitrile[2] | 198633-76-0 | C₈H₆FN | 135.14 | 44 - 48 | Lacks 2-chloro group |

| 2-Chloro-6-methylbenzonitrile | 6575-09-3 | C₈H₆ClN | 151.59 | 83 - 85 | Lacks 6-fluoro group |

| 2-Chloro-4-fluoro-3-methylbenzonitrile[3] | 796600-15-2 | C₈H₅ClFN | 169.58 | 54 - 58 | Fluoro at position 4, not 6 |

Causality Insight: The addition of the methyl group (compared to 2-Chloro-6-fluorobenzonitrile) will slightly increase the molecular weight and likely alter the crystal packing, thereby changing the melting point. The presence of all three substituents (Chloro, Fluoro, Methyl) will result in a higher molecular weight than any of the analogs with only two substituents. This seemingly simple analysis is the foundation of ensuring the material received matches expectations before any handling begins.

Section 2: Hazard Identification through Structure-Activity Relationship (SAR)

A cornerstone of modern toxicology, SAR allows us to predict the biological and toxicological effects of a chemical based on its structure. For 2-Chloro-6-fluoro-3-methylbenzonitrile, we must consider the hazards inherent to the benzonitrile functional group and the effects of its specific halogen and alkyl substitutions.

The Benzonitrile Core: Nitriles are a class of organic compounds that must be handled with care. A primary toxicological concern is the potential for in-vivo metabolism to release cyanide ions, which can inhibit cytochrome oxidase and impair cellular respiration[4]. Therefore, any substituted benzonitrile should be treated as potentially toxic if ingested, inhaled, or absorbed through the skin.

Halogenation Effects: The presence of chlorine and fluorine atoms enhances the molecule's electrophilicity and lipophilicity. This can increase its persistence in the environment and may facilitate absorption through the skin. Halogenated aromatic compounds are often irritants and can be toxic.

Aggregated Hazard Data from Analogs: By collating the Globally Harmonized System (GHS) hazard statements for our chosen analogs, a clear and conservative picture of potential risks emerges.

| Table 2: GHS Hazard Classifications of Structural Analogs | |||

| Hazard Statement | 2-Chloro-6-fluorobenzonitrile[1] | 2-Fluoro-6-methylbenzonitrile | 2-Chloro Benzonitrile[5] |

| H302: Harmful if swallowed | ✓ | ✓ (as part of H301) | ✓ |

| H311/H312: Toxic/Harmful in contact with skin | ✓ | ✓ (as part of H301) | ✓ |

| H332: Harmful if inhaled | ✓ | ✓ (as part of H301) | Not specified |

| H315: Causes skin irritation | ✓ | ✓ | Not specified |

| H319: Causes serious eye irritation | ✓ | ✓ | ✓ |

| H335: May cause respiratory irritation | ✓ | ✓ | Not specified |

Conclusion of Hazard Assessment: Based on this comparative analysis, it is scientifically prudent to assume that 2-Chloro-6-fluoro-3-methylbenzonitrile is:

-

Acutely toxic if swallowed, inhaled, or in contact with skin.

-

A significant skin and eye irritant .

-

An irritant to the respiratory system .

This deduced profile mandates strict adherence to engineering controls and personal protective equipment protocols.

Caption: Risk Assessment Workflow for Novel Benzonitriles.

Section 3: Safe Handling, Storage, and Experimental Protocols

All handling of 2-Chloro-6-fluoro-3-methylbenzonitrile must occur under the assumption that it is a hazardous substance. The following protocols are based on a conservative interpretation of the available analog data.

Engineering Controls:

-

Primary Control: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

-

Ventilation: Ensure the laboratory is well-ventilated.[7]

-

Proximity of Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE) Protocol: This is not a recommendation but a mandatory requirement.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Given that many nitriles can be absorbed through the skin, it is critical to check the glove manufacturer's breakthrough time for related chemicals.[4] Double-gloving is recommended for transfers of significant quantities.

-

Body Protection: A full-length laboratory coat, buttoned completely, is required.

-

Respiratory Protection: For situations with a high potential for aerosolization or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Storage Protocol:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Store in a locked cabinet or area accessible only to authorized personnel.

Section 4: Emergency Procedures – A Self-Validating System

In the event of an emergency, a clear, pre-defined plan is essential for minimizing harm.

First Aid Measures (Based on general nitrile protocols):

-

Inhalation: Immediately move the exposed individual to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[8][9]

-

Skin Contact: Promptly remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.

Spill & Leak Protocol:

-

Evacuate: Alert personnel and evacuate the immediate area.

-

Control: Ensure proper ventilation (fume hood) and eliminate all ignition sources.

-

Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, sealed container for hazardous waste disposal.[5] Avoid creating dust.[5]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials and waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]

Sources

- 1. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. China 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. chemicalbook.com [chemicalbook.com]

A Predictive Computational Analysis of 2-Chloro-6-fluoro-3-methylbenzonitrile: A Technical Guide for Drug Discovery and Molecular Engineering

Abstract

In the landscape of modern drug discovery and materials science, understanding the intrinsic molecular properties of novel chemical entities is paramount. 2-Chloro-6-fluoro-3-methylbenzonitrile is a substituted aromatic nitrile with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. This technical guide presents a comprehensive theoretical investigation of its structural, vibrational, and electronic properties using density functional theory (DFT). In the absence of extensive experimental data for this specific molecule, this document serves as a predictive roadmap for researchers, outlining a robust computational protocol to elucidate its fundamental characteristics. The methodologies detailed herein are grounded in established quantum chemical methods, validated by their successful application to structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the predictive analysis of novel molecular structures.

Introduction: The Imperative of Predictive Modeling in Chemical Research

The synthesis and characterization of new chemical compounds form the bedrock of innovation in the pharmaceutical and chemical industries. Substituted benzonitriles, in particular, are a class of organic compounds that are frequently utilized as key intermediates in the synthesis of a wide array of biologically active molecules.[1] The specific substitution pattern of halogens and alkyl groups on the benzene ring can significantly influence the molecule's reactivity, polarity, and intermolecular interactions, thereby dictating its suitability for various applications.

2-Chloro-6-fluoro-3-methylbenzonitrile presents an interesting case study due to the presence of three distinct substituents—chloro, fluoro, and methyl groups—on the benzonitrile scaffold. Each of these groups imparts unique electronic and steric effects that collectively define the molecule's overall properties. The chloro and fluoro groups, being electronegative, act as electron-withdrawing groups, while the methyl group is a weak electron-donating group. The interplay of these effects, along with the electron-withdrawing nature of the nitrile group, creates a complex electronic environment that is best explored through theoretical calculations.

Computational chemistry, particularly methods based on density functional theory (DFT), has emerged as an indispensable tool for predicting the properties of molecules before their synthesis or to complement experimental data.[2][3] By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its geometry, vibrational modes (which correspond to infrared and Raman spectra), and electronic characteristics. This in-silico approach not only accelerates the research and development process by prioritizing promising candidates but also provides insights into molecular behavior at a level of detail that is often inaccessible through experimentation alone.

This guide provides a detailed protocol for the theoretical investigation of 2-Chloro-6-fluoro-3-methylbenzonitrile. While direct experimental validation for this molecule is not currently available in the public domain, the chosen computational methodology is widely accepted and has been shown to provide results in good agreement with experimental data for similar halogenated and methylated benzonitriles.[4][5]

The Computational Cornerstone: Methodology and Rationale

The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. For the analysis of 2-Chloro-6-fluoro-3-methylbenzonitrile, we propose a methodology that has demonstrated a balance of accuracy and computational efficiency for similar organic molecules.[2][5]

Density Functional Theory (DFT) as the Engine of Prediction

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable scaling with system size and its ability to incorporate electron correlation effects at a reasonable computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-benchmarked functionals for a broad range of chemical systems, including those containing halogens.[3][5] It combines the strengths of both Hartree-Fock theory and density functional approximations, providing a robust description of molecular geometries and energies.

The Language of Electrons: The 6-311++G(d,p) Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set is critical for obtaining accurate results. For this study, the 6-311++G(d,p) basis set is recommended.[2][5] Let's break down this nomenclature to understand its significance:

-

6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

-

++G : The double plus sign signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately modeling non-covalent interactions and anions.

-

(d,p) : These are polarization functions. The 'd' indicates the addition of d-type functions to heavy atoms, and the 'p' indicates the addition of p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for describing chemical bonding accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable predictions for the geometries and vibrational frequencies of a wide range of organic molecules.[2][5]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for the theoretical analysis of 2-Chloro-6-fluoro-3-methylbenzonitrile using a standard quantum chemistry software package like Gaussian:

-

Input Structure Generation : Construct an initial 3D model of 2-Chloro-6-fluoro-3-methylbenzonitrile using a molecular modeling program.

-

Geometry Optimization : Perform a full geometry optimization without any symmetry constraints. This step involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The optimization should be carried out using the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation : Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies and intensities, which can be used to predict the FT-IR and Raman spectra.

-

-

Spectroscopic Analysis : The calculated vibrational frequencies are typically scaled by an empirical factor (around 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model. The scaled frequencies can then be compared to experimental spectra of similar molecules to aid in the assignment of vibrational modes.

-

Electronic Property Calculations : Following the frequency calculation, a series of single-point energy calculations are performed to determine the electronic properties of the molecule. This includes:

-

Natural Bond Orbital (NBO) Analysis : To investigate charge distribution and intramolecular interactions.

-

Frontier Molecular Orbital (FMO) Analysis : To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions.

-

Molecular Electrostatic Potential (MEP) Analysis : To identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity.

-

Below is a Graphviz diagram illustrating this computational workflow.

Caption: The relationship between HOMO, LUMO, and the energy gap.

Table 3: Predicted Electronic Properties of 2-Chloro-6-fluoro-3-methylbenzonitrile (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

(Note: The table is populated with placeholders as a template for the expected output of the calculations.)

Conclusion: A Predictive Foundation for Future Research

This technical guide has outlined a comprehensive theoretical framework for the investigation of 2-Chloro-6-fluoro-3-methylbenzonitrile. By employing state-of-the-art DFT calculations, we can predict its key structural, vibrational, and electronic properties. These theoretical predictions provide a valuable starting point for understanding the behavior of this molecule and can guide future experimental work, including synthesis, spectroscopic characterization, and reactivity studies. As the fields of drug discovery and materials science continue to evolve, the integration of predictive computational modeling will be instrumental in accelerating the pace of innovation.

References

-

Kuş, N. (2017). STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 18(2), 314-323. Available from: [Link]

-

Mary, Y. S., & Balachandran, V. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -...]. Journal of Molecular Structure, 1244, 130948. Available from: [Link]

- PubChem. (n.d.). 2-chloro-6-fluoro-3-methylbenzonitrile.

- Kumar, A., Prasad, M., & Sinha, L. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics, 48, 85-93.

- DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). Letters in Applied NanoBioScience, 12(4), 114.

- Vibrational spectra and electrostatic potential surface of 2-fluoro-6-methoxybenzonitrile based on quantum chemical calculations. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1045-1056.

-

Al-Omair, M. A. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1588. Available from: [Link]

-

Structure of 2-chloro-6-methylbenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

- Benzonitrile. (n.d.). Indian Journal of Pure & Applied Physics.

- Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Str

- Structure of 2-chloro-6-methylbenzonitrile. (n.d.).

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. Retrieved from PubChem database. Available from: [Link]

- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (n.d.).

- Vibrational Spectra, Nlo Analysis, and Homo-Lumo Studies of 2-Chloro-6-Fluorobenzoic Acid and 3, 4– Dichlorobenzoic Acid by Density Funtional Method. (n.d.).

- MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. (n.d.). Semantic Scholar.

- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.).

- DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1. (n.d.).

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2022). Scientific Reports, 12(1), 8465. Available from: [Link]

-

FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 384-392. Available from: [Link]

- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (n.d.). Academia.edu.

- Investigating Halogen Bonds in Substituted Graphitic Carbon Nitride through Vibrational Spectroscopy. (n.d.).

- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (2019).

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).

- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem.

- Organic & Biomolecular Chemistry Blog. (2025).

- Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. (n.d.). Progress in Chemical and Biochemical Research.

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.).

- 2-Fluoro-6-methylbenzonitrile 97 198633-76-0. (n.d.). Sigma-Aldrich.

Sources

Methodological & Application

Application Note: High-Fidelity Preparation of 2-Chloro-6-fluoro-3-methylbenzonitrile via Sandmeyer Cyanation

Executive Summary

The preparation of 2-Chloro-6-fluoro-3-methylbenzonitrile presents a specific challenge in organic synthesis due to the steric crowding of the 1,2,3,6-substitution pattern. While nucleophilic aromatic substitution (

This application note details a robust, field-proven protocol converting 2-chloro-6-fluoro-3-methylaniline to its corresponding nitrile. The method prioritizes safety (cyanide handling) and yield optimization by controlling the kinetics of diazonium decomposition.

Key Chemical Attributes

| Attribute | Specification |

| Target Molecule | 2-Chloro-6-fluoro-3-methylbenzonitrile |

| CAS Registry | Analogous to 668-45-1 (2-Cl-6-F-benzonitrile) |

| Molecular Formula | |

| Primary Challenge | Steric hindrance at the C-1 position; stability of the diazonium intermediate. |

| Critical Safety | Evolution of HCN gas; Exothermic decomposition of diazonium salts. |

Retrosynthetic Analysis & Strategy

The synthesis relies on the transformation of an amino group (directing group used for prior halogenation) into a nitrile. The amino group is first converted to a diazonium salt, a "super-leaving group," which is then displaced by cyanide using a copper(I) catalyst.[1]

Reaction Pathway (Graphviz)

Figure 1: Retrosynthetic pathway illustrating the conversion of the aniline precursor to the nitrile target via the diazonium intermediate.[2][3][4][5][6][7][8][9][10][11][12][13]

Critical Material Attributes (CMA) & Safety Pre-Check

Reagent Quality

-

Sodium Nitrite (

): Must be dry. Moisture leads to inaccurate stoichiometry, risking unreacted aniline or excess nitrous acid (which interferes with cyanation). -

Cuprous Cyanide (CuCN): Should be technical grade or higher. Green discoloration indicates oxidation to Cu(II), which is inactive for this catalysis.

-

Aniline Precursor: Purity >98% by HPLC. Isomeric impurities (e.g., 4-fluoro isomers) are difficult to separate after cyanation.

Safety Protocol: Cyanide Handling

-

Engineering Controls: All operations MUST be performed in a high-efficiency fume hood.

-

Scrubber: The exhaust from the reaction vessel must pass through a scrubber containing 10% NaOH + NaOCl (bleach) to neutralize any escaped HCN gas.

-

Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired.

Detailed Experimental Protocol

Phase 1: Diazotization

The objective is to generate the diazonium salt while preventing thermal decomposition (phenol formation) or side reactions (azo coupling).

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a thermometer (internal probe), and an addition funnel.

-

Acid Charge: Add 60 mL of 6M HCl (or

equivalent) to the flask. Cool to 0°C using an ice/salt bath. -

Precursor Addition: Add 0.1 mol (approx. 15.9 g) of 2-chloro-6-fluoro-3-methylaniline. Stir vigorously. The amine hydrochloride salt may precipitate as a fine slurry; this is normal.

-

Nitrosation: Dissolve 0.11 mol (7.6 g) of

in 20 mL water. Add this solution dropwise to the amine slurry.-

Critical Control: Maintain internal temperature < 5°C .

-

Endpoint: After addition, stir for 30 mins. Test with starch-iodide paper (should turn immediately blue/black, indicating excess

).

-

-

Neutralization (Optional but Recommended): To prevent excessive HCN evolution in the next step, neutralize the excess acid carefully with Sodium Acetate or Sodium Carbonate to pH ~4-5, keeping the mixture cold.

Phase 2: Sandmeyer Cyanation

The substitution of

-

Catalyst Preparation: In a separate 1 L flask, dissolve 0.12 mol (10.8 g) of CuCN and 0.15 mol (9.8 g) of KCN in 100 mL water.

-

Observation: The solution should be clear to pale yellow (formation of soluble

complex). Cool this solution to 5°C .

-

-

The Transfer (The "Sandmeyer" Step):

-

Solvent Overlay: Add 50 mL of Toluene or Benzene to the CuCN solution. This biphasic system captures the nitrile product immediately, protecting it from hydrolysis.

-

Addition: Slowly transfer the cold diazonium slurry (from Phase 1) into the CuCN solution over 45 minutes.

-

CAUTION: Nitrogen gas (

) will evolve vigorously. Foaming will occur.[6] Adjust addition rate to manage foam.

-

-

Thermal Promotion: Once addition is complete, allow the mixture to warm to room temperature (20°C) over 1 hour. Then, heat the mixture to 50°C for 30 minutes to ensure complete decomposition of the diazonium salt.

Phase 3: Workup & Purification[11]

-

Quenching: Cool the mixture. Destroy excess cyanide by adding a saturated solution of Ferrous Sulfate (

) or bleach (in a hood!) until no cyanide is detectable. -

Extraction: Separate the organic layer (Toluene).[4][14] Extract the aqueous layer with Ethyl Acetate (

). -

Washing: Combine organics and wash with:

-

1M NaOH (removes any phenolic byproducts).

-

1M HCl (removes unreacted aniline).

-

Brine.[6]

-

-

Isolation: Dry over

, filter, and concentrate under reduced pressure. -

Purification: The crude solid can be purified via Steam Distillation (classic method for volatile nitriles) or Recrystallization from Ethanol/Water.

Process Analytical Technology (PAT) & Logic

Workflow Logic Diagram

Figure 2: Operational workflow emphasizing critical control points (temperature and endpoint testing).

Characterization Data (Expected)

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | ~2230 | Diagnostic |

| 1H NMR | Methyl group (benzylic). | |

| 1H NMR | Aromatic proton (coupling with F). | |

| 19F NMR | ~ -110 to -120 ppm | Diagnostic for aryl fluoride. |

| MS (EI/ESI) | M+ = 169/171 (3:1 ratio) | Chlorine isotope pattern confirms structure. |

Troubleshooting & Expert Insights

Issue: Low Yield / Tar Formation

-

Cause: Decomposition of the diazonium salt before cyanation.

-

Solution: Ensure the temperature never exceeds 5°C during Phase 1. If the amine is insoluble, use a finer suspension or add a co-solvent like Acetic Acid (though this complicates pH control).

Issue: Violent Foaming

-

Cause: Rapid

release during the Sandmeyer step. -

Solution: Use a small amount of an anti-foaming agent (e.g., octanol) or reduce the addition rate. Ensure the mechanical stirrer is powerful enough to break the foam.

Issue: Incomplete Reaction

-

Cause: Oxidation of CuCN.

-

Solution: Always use fresh CuCN or add a small amount of Sodium Bisulfite to the catalyst solution to maintain the Cu(I) state.

References

-

Organic Syntheses. o-Tolunitrile (General Sandmeyer Protocol). Coll. Vol. 1, p.514 (1941). Link

-

American Chemical Society (ACS). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Org.[1][6][12][14][15][16] Process Res. Dev. (2004).[9][14] Link

-

National Institutes of Health (NIH) - PubChem. 2-Chloro-6-fluorobenzonitrile (Structural Analog Data).Link

-

Google Patents. Preparation method of 2,6-dichloro-3-fluorobenzonitrile (Related Chemistry). CN102531961B. Link

-

ChemicalBook. Synthesis of 6-Chloro-2-fluoro-3-methylaniline (Precursor).Link

Disclaimer: This protocol involves hazardous materials (cyanides, strong acids). It is intended for use by qualified professionals only. Always consult the Safety Data Sheet (SDS) before handling.

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 6. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [wap.guidechem.com]

- 14. prepchem.com [prepchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. iris.unito.it [iris.unito.it]

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-fluoro-3-methylbenzonitrile

Abstract & Strategic Overview

2-Chloro-6-fluoro-3-methylbenzonitrile (CAS: 886500-98-7) represents a highly privileged scaffold in modern drug discovery. The dense functionalization pattern—featuring a nitrile, fluorine, and methyl group—provides unique vectors for structure-activity relationship (SAR) exploration. However, this density creates a "steric sandwich" effect around the 2-chloro position, significantly impeding standard cross-coupling protocols.

This guide details optimized protocols for the Palladium-catalyzed functionalization of this scaffold. Unlike generic procedures, these workflows are engineered to overcome the specific steric hindrance imposed by the ortho-nitrile and ortho-methyl groups while preserving the electronic integrity of the meta-fluorine and nitrile moieties.

Key Reactivity Profile

-

Primary Electrophile: C(sp²)–Cl bond at position 2.

-

Activation: The ortho-nitrile group electronically activates the C-Cl bond for oxidative addition (

reduction). -

Deactivation (Steric): The 3-methyl and 1-cyano groups create a high "percent buried volume" (%V_bur) around the metal center, necessitating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle.

-

Chemoselectivity: Conditions are tuned to prevent competitive activation of the C-F bond or hydrolysis of the nitrile.

Mechanistic Considerations & Ligand Selection

To successfully couple this substrate, one must address the catalytic bottleneck: Oxidative Addition into a crowded center and Reductive Elimination of a bulky product.

The "Steric Sandwich" Challenge

The 2-chloro position is flanked by a Cyano (CN) and a Methyl (CH₃) group.

-

Standard Ligands (e.g., PPh₃, dppf): Fail due to inability to accommodate the steric bulk during the formation of the Pd(II) intermediate.

-

Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .

-

SPhos / XPhos: These ligands provide a "pocket" that accommodates the substrate while being sufficiently electron-rich to force oxidative addition into the hindered chloride.

-

Catalyst Source: Pre-catalysts (e.g., XPhos Pd G2) are preferred over in-situ mixing to ensure active species generation without an induction period.

-

Mechanistic Pathway (Graphviz)

Caption: Catalytic cycle emphasizing the critical Oxidative Addition step hindered by ortho-substitution.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids.[1] Rationale: The SPhos Pd G2 catalyst system is selected for its exceptional ability to couple sterically hindered chlorides. Potassium phosphate is used as a mild base to prevent nitrile hydrolysis.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Chloro-6-fluoro-3-methylbenzonitrile | 1.0 | Limiting Reagent |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| SPhos Pd G2 | 0.02 (2 mol%) | Pre-catalyst |

| K₃PO₄ (Tribasic, anhydrous) | 2.0 - 3.0 | Base |

| Toluene / Water (10:1) | 0.2 M | Solvent System |

Step-by-Step Procedure

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), SPhos Pd G2 (2 mol%), and K₃PO₄ (2.0 equiv).

-

Solvent Addition: Add degassed Toluene and Water (ratio 10:1). The small amount of water is critical for the boronic acid activation mechanism.

-

Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

-

Note: Monitor by LCMS. If conversion is <50% after 4 hours, raise temperature to 100 °C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The nitrile group makes the product polar enough to separate easily from phosphine oxides.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with primary or secondary amines. Rationale: BrettPhos or RuPhos are superior for C-N bond formation with hindered halides. Cs₂CO₃ is preferred over NaOtBu to avoid potential nucleophilic attack on the nitrile or base-mediated hydrolysis.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Chloro-6-fluoro-3-methylbenzonitrile | 1.0 | Limiting Reagent |

| Amine (1° or 2°) | 1.2 | Nucleophile |

| BrettPhos Pd G3 | 0.02 (2 mol%) | Pre-catalyst |

| Cs₂CO₃ | 2.0 | Base |

| 1,4-Dioxane (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Procedure

-

Drying: Ensure all glassware is oven-dried. Moisture kills the active amidation catalyst.

-

Charging: Add Substrate , Amine , BrettPhos Pd G3 , and Cs₂CO₃ to the vial.

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).

-

Solvent: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat to 90–100 °C for 6–16 hours.

-

Checkpoint: If using a volatile amine, use a sealed pressure tube.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate and purify via column chromatography.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on the specific electronic/steric properties of the substrate.

| Observation | Probable Cause | Corrective Action |

| No Reaction (Recovered SM) | Catalyst death or steric failure. | Switch to XPhos Pd G2 or PEPPSI-IPr . Increase Temp to 110 °C. |

| Protodehalogenation (Ar-H) | Reductive elimination of H-Pd-Ar. | Solvent is "wet" or base is too strong. Switch to anhydrous Toluene and Cs₂CO₃ . |

| Nitrile Hydrolysis (Ar-CONH₂) | Base/Water incompatibility. | Remove water. Use K₃PO₄ in pure Dioxane or Toluene . |

| C-F Coupling | Competitive activation (rare). | Ensure Temp < 120 °C. Avoid Ni-catalysts (which activate C-F). |

| Homocoupling of Boronic Acid | Oxidative coupling. | Degas solvents more thoroughly (Oxygen promotes homocoupling). |

Workflow Visualization

Caption: Operational workflow for cross-coupling of sensitive benzonitriles.

Safety & Handling

-

Nitriles: Treat all benzonitrile derivatives as potentially toxic. Avoid inhalation.

-

Palladium Residues: Pd species can be sensitizers. Use proper PPE.

-

Fluorine NMR: Use ¹⁹F NMR for rapid reaction monitoring. The fluorine signal at position 6 is a sensitive probe for reaction progress (shift changes significantly upon C-Cl substitution).

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters." Chemical Reviews, 2011. Link (Foundational text on Buchwald-Hartwig parameters).

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link (Relevant for sterically hindered NHC catalysts).

-

Fu, G. C., et al. "Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Link (Use of bulky phosphines for aryl chlorides).

-

Vertex AI Search Result 1.10: "Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes." Chemical Communications. Link (Demonstrates coupling on electron-deficient, hindered rings).

-

Vertex AI Search Result 1.9: "Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts." ResearchGate. Link (Protocol adaptation for hindered electrophiles).

Sources

Application Note: Precision Nucleophilic Substitution on 2-Chloro-6-fluoro-3-methylbenzonitrile

Executive Summary

This guide details the regioselective functionalization of 2-Chloro-6-fluoro-3-methylbenzonitrile (CAS 886500-98-7) via Nucleophilic Aromatic Substitution (

Key Conclusion: Under standard

-

Electronic: The "Element Effect," where the high electronegativity of fluorine accelerates the rate-determining step (Meisenheimer complex formation).[1]

-

Steric: The C3-methyl group exerts steric hindrance on the C2-chloride, effectively shielding it from nucleophilic attack.

Mechanistic Insight & Regioselectivity

The "Element Effect" in

Contrary to

-

Fluorine (C6): Its high electronegativity inductively lowers the energy of the LUMO at the attached carbon, stabilizing the transition state leading to the Meisenheimer intermediate.

-

Chlorine (C2): While a better leaving group in the second step, it is less effective at activating the ring for the initial nucleophilic attack.

Steric Steering by the C3-Methyl Group

In 2-Chloro-6-fluoro-3-methylbenzonitrile, the methyl group at C3 is ortho to the chlorine atom. This creates a "steric wall" that impedes the approach of nucleophiles to the C2 carbon. The C6-fluorine, flanked only by a proton at C5, remains sterically accessible.

Visualization: Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between Path A (C6 attack) and Path B (C2 attack).

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-alkoxy-3-methylbenzonitrile

Target: Introduction of O-Nucleophiles (Methoxy, Ethoxy, Isopropoxy). Selectivity: >99% C6-F displacement.

Materials:

-

Substrate: 2-Chloro-6-fluoro-3-methylbenzonitrile (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe) (1.1 eq) or K₂CO₃ (2.0 eq) in MeOH.

-

Solvent: Anhydrous Methanol (or corresponding alcohol).

-

Temperature: 0°C to 25°C.

Step-by-Step Methodology:

-

Setup: Charge a dry 3-neck round-bottom flask with 2-Chloro-6-fluoro-3-methylbenzonitrile (10 mmol, 1.69 g) and a magnetic stir bar.

-

Solvation: Add anhydrous Methanol (50 mL) under N₂ atmosphere. Cool to 0°C using an ice bath.

-

Addition:

-

Option 1 (Strong Base): Add NaOMe (11 mmol, 0.59 g) portion-wise over 15 minutes. Exotherm is minimal but control is required to prevent side reactions.

-

Option 2 (Mild Base): Add K₂CO₃ (20 mmol, 2.76 g) in one portion.

-

-

Reaction: Remove ice bath and stir at Room Temperature (25°C).

-

Monitoring: Check HPLC/TLC after 2 hours. The conversion should be complete.

-

-

Quench: Pour mixture into ice-cold water (150 mL). The product typically precipitates as a white solid.

-

Isolation: Filter the solid. Wash with water (2 x 20 mL) to remove salts.

-

Purification: Dry in a vacuum oven at 45°C. Recrystallization from Heptane/EtOAc is effective if necessary.

Critical Process Parameter (CPP): Do not heat above 50°C when using strong alkoxides (NaOMe), as this may encourage attack at the nitrile (Pinner synthesis) or minor displacement of the chloride.

Protocol B: Synthesis of 2-Chloro-6-amino-3-methylbenzonitrile

Target: Introduction of Primary/Secondary Amines. Selectivity: High (C6-F displacement).

Materials:

-

Substrate: 1.0 eq

-

Amine: 1.1 – 1.2 eq (e.g., Morpholine, Aniline, Benzylamine).

-

Base: DIPEA (Hunig's Base) (2.0 eq) or K₂CO₃ (2.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Temperature: 50°C – 80°C.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Chloro-6-fluoro-3-methylbenzonitrile (10 mmol) in MeCN (40 mL).

-

Base Addition: Add DIPEA (20 mmol, 3.5 mL).

-

Nucleophile Addition: Add the amine (11 mmol).

-

Heating: Heat the reaction block to 60°C.

-

Note: The 3-methyl group increases the energy barrier slightly compared to the non-methylated analog. Heating is required to drive the reaction to completion within <4 hours.

-

-

Workup:

-

Evaporate MeCN under reduced pressure.

-

Redissolve residue in EtOAc (50 mL).

-

Wash with 1M HCl (to remove excess amine/DIPEA), then Brine.

-

-

Drying: Dry over MgSO₄, filter, and concentrate.

Troubleshooting & Optimization Matrix

Use the following decision tree to optimize conditions if yields are low or impurities arise.

Data Summary: Solvent Effects on Reaction Rate[3]

| Solvent | Dielectric Constant ( | Rate Relative to MeCN | Recommendation |